molecular formula C6H6BF3KNO2S B13464347 Potassium trifluoro(4-sulfamoylphenyl)boranuide

Potassium trifluoro(4-sulfamoylphenyl)boranuide

Cat. No.: B13464347
M. Wt: 263.09 g/mol
InChI Key: WXAREBOISSWICA-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-sulfamoylphenyl)boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-sulfamoylphenyl)boranuide typically involves the reaction of 4-sulfamoylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-sulfamoylphenyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: It can be reduced to yield sulfamoylphenyl derivatives.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonylphenyl derivatives.

    Reduction: Sulfamoylphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium trifluoro(4-sulfamoylphenyl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of potassium trifluoro(4-sulfamoylphenyl)boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group enhances the compound’s reactivity, allowing it to participate in cross-coupling reactions with electrophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-formylphenyltrifluoroborate
  • Potassium 4-fluorophenyltrifluoroborate
  • Potassium 4-bromophenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro(4-sulfamoylphenyl)boranuide is unique due to its sulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of sulfonyl-containing compounds, which are important in medicinal chemistry and material science.

Properties

Molecular Formula

C6H6BF3KNO2S

Molecular Weight

263.09 g/mol

IUPAC Name

potassium;trifluoro-(4-sulfamoylphenyl)boranuide

InChI

InChI=1S/C6H6BF3NO2S.K/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13;/h1-4H,(H2,11,12,13);/q-1;+1

InChI Key

WXAREBOISSWICA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)S(=O)(=O)N)(F)(F)F.[K+]

Origin of Product

United States

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